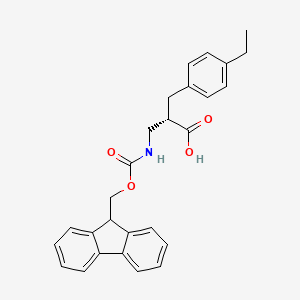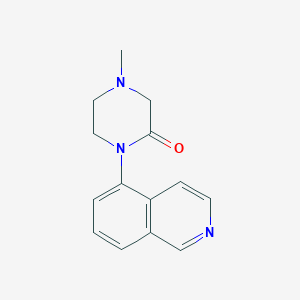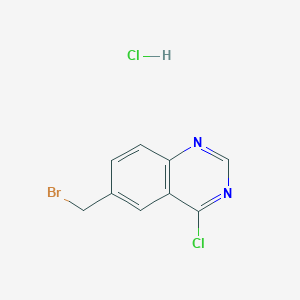
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the indazole core. The formyl group is introduced via a Vilsmeier-Haack reaction using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Methyl 1-benzyl-3-carboxyl-1h-indazole-4-carboxylate.
Reduction: Methyl 1-benzyl-3-hydroxymethyl-1h-indazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function and leading to biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
- Methyl 3-formyl-1H-indole-4-carboxylate
- Methyl 1H-indazole-3-carboxylate
- 1-Benzyl-3-formyl-1H-indazole
Comparison: Methyl 1-benzyl-3-formyl-1h-indazole-4-carboxylate is unique due to the presence of both a benzyl and formyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
methyl 1-benzyl-3-formylindazole-4-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)13-8-5-9-15-16(13)14(11-20)18-19(15)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChIキー |
MWRFKJXUDKWAOC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C1)N(N=C2C=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)


![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)







